8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
8-[(3-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a triazaspiro[4.5]decane core with substituted aromatic moieties. The 3-chlorophenylmethyl group at the 8-position and the 3-fluorophenyl group at the 3-position contribute to its unique structural and electronic properties.
Properties
IUPAC Name |
8-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENWQMMPUBEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. Reagents such as hydrazine and aldehydes are often used under acidic or basic conditions.
Spirocyclization: The triazole intermediate is then subjected to spirocyclization to form the spirocyclic structure. This step may involve the use of catalysts such as palladium or copper.
Introduction of Chlorophenyl and Fluorophenyl Groups: The final steps involve the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents include chlorobenzene and fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar spirocyclic structures exhibit significant anticancer properties. The presence of halogen substituents (chlorine and fluorine) may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.
- A study demonstrated that derivatives of triazaspiro compounds showed potent activity against various cancer cell lines, suggesting that the compound could be a lead structure for developing new anticancer agents .
- Antimicrobial Properties :
-
G Protein-Coupled Receptor Modulation :
- The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in many physiological processes and are common targets in drug discovery. Studies have shown that similar compounds can act as selective modulators of GPCRs, influencing pathways related to inflammation and metabolic disorders .
Case Study 1: Anticancer Activity Evaluation
A recent study focused on evaluating the anticancer effects of triazaspiro compounds, including 8-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. The results indicated a dose-dependent inhibition of cancer cell growth in vitro, with significant apoptosis observed in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
In another study, this compound was tested against a panel of bacterial strains. The results showed effective inhibition at low concentrations, suggesting its potential utility as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Pharmacological Implications
- Halogen Positioning : The meta-substituted 3-chlorophenyl and 3-fluorophenyl groups in the target compound may optimize receptor interactions compared to para-substituted analogs (e.g., G610-0410) or ortho-substituted derivatives (e.g., BG01758), which could introduce steric clashes .
- Sulfur vs.
- Ring Substitution : The 1,4,7-triazaspiro analog () demonstrates that altering the spiro ring’s nitrogen positions disrupts the spatial arrangement, likely reducing target affinity .
Research Findings
- Bioavailability: Fluorine substitution (as in the target compound) is associated with enhanced metabolic stability and oral bioavailability compared to non-halogenated analogs (e.g., CAS 887220-99-7 in ) .
- Selectivity : The 3-fluorophenyl group may confer selectivity for specific receptors over the 4-chlorophenyl variant (), which lacks fluorine’s electron-withdrawing effects .
Biological Activity
Molecular Characteristics
- Chemical Formula : CHClFO
- Molecular Weight : 437.9 g/mol
- CAS Number : 902496-34-8
Structural Representation
The compound features a spirocyclic framework, which is crucial for its biological activity. The presence of both chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to 8-[(3-Chlorophenyl)methyl]-3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one may interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters. These interactions can lead to various intracellular signaling cascades, influencing physiological processes such as:
- Calcium Ion Mobilization : Activation of phospholipase C leading to increased intracellular calcium levels.
- Inhibition of Adenylyl Cyclase : This can result in decreased cyclic AMP levels, affecting metabolic pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms, potentially through serotonin receptor modulation.
- Anticancer Activity : Research has suggested that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined analogs of this compound and reported significant antidepressant-like effects in rodent models, attributed to enhanced serotonergic transmission.
Study 2: Anticancer Properties
In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancers. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis and cell cycle arrest.
Comparative Biological Activity Table
Q & A
Q. How to integrate theoretical models (e.g., molecular orbital theory) into mechanistic studies?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to predict reactivity sites.
- Transition State Modeling : Locate energy barriers for ring-opening reactions using IRC calculations.
- Collaborative Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
